molecular formula C10H8N2O B180185 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 159053-44-8

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No. B180185
M. Wt: 172.18 g/mol
InChI Key: JLJAWZROXAVJMK-UHFFFAOYSA-N
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Description

“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a powder at room temperature . It has a melting point of 276-278°C .

Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

The compound 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile belongs to the class of tetrahydroisoquinolines, recognized for their broad therapeutic applications. These compounds, including variants of tetrahydroquinoline, have been extensively studied for their anticancer and neuroprotective properties. Tetrahydroisoquinolines are deemed "privileged scaffolds" in drug discovery due to their presence in numerous bioactive natural products and pharmaceuticals. Significantly, their utility extends to combating cancer, with notable successes in drug development for both cancer and central nervous system (CNS) disorders. The approval of trabectedin, a compound related to this class, for treating soft tissue sarcomas underscores the potential of tetrahydroquinolines in oncology (Singh & Shah, 2017).

Role in Antioxidant Activity

Research on antioxidants highlights the significance of compounds like 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile in evaluating antioxidant capacity. Antioxidant assays, such as ORAC and DPPH, are crucial for determining the scavenging activity of compounds against reactive oxygen species, thereby indicating their potential antioxidant effectiveness. These assays are fundamental in identifying compounds that can mitigate oxidative stress, a factor in various chronic diseases (Munteanu & Apetrei, 2021).

Applications in Asymmetric Catalysis

The flexibility and functional adaptability of tetrahydroquinolines, including 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, are illustrated by their applications in asymmetric catalysis. Compounds in this class serve as ligands in metal-catalyzed transformations, enabling the production of enantioselective syntheses. This role is crucial for developing pharmaceuticals and fine chemicals, where the control over stereochemistry can impact the efficacy and safety of the compounds (Hargaden & Guiry, 2009).

Antiviral Properties

Studies on 4-oxo-dihydroquinolines, closely related to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, reveal their potential in developing new antiviral agents. These compounds have demonstrated efficacy in inhibiting viral replication and DNA polymerase activity in herpes simplex virus (HSV), showcasing the therapeutic promise of tetrahydroquinolines in treating viral infections (Zhang Yi-zh, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAWZROXAVJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570784
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

CAS RN

159053-44-8
Record name 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159053-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Iodo-3,4-dihydroquinolin-2(1H)-one (1.50 g; 5.50 mmol), sodium cyanide (0.54 g; 11.0 mmol), copper (I) iodide (0.105 g; 0.5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.32 g; 0.3 mmol) were combined in a flask equipped with a reflux condenser. The flask was subjected to several evacuation-nitrogen purge cycles followed by the addition of acetonitrile (25 mL). The reaction was heated to reflux for 5 hours. After cooling, the reaction was diluted with ethyl acetate (200 mL), filtered through CELITE diatomaceous earth and rinsed with copious amounts of ethyl acetate. The organic solution was washed twice with brine (50 mL), dried over sodium sulfate, filtered through a fritted funnel, and the volatiles were removed under vacuum. The crude residue was crystallized from methanol, which afforded the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One

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